Cis-N-BOC-3,4-diaminopyrrolidine
Description
Cis-N-BOC-3,4-diaminopyrrolidine is a pyrrolidine derivative featuring two amino groups at the 3- and 4-positions in a cis-configuration, with one amine protected by a tert-butoxycarbonyl (BOC) group.
- Molecular formula: Likely C₉H₁₇N₃O₂ (assuming one BOC-protected amine and one free amine on a pyrrolidine ring).
- Key properties: Predicted to exhibit moderate polarity due to the BOC group and free amine, with a topological polar surface area (TPSA) ~70–80 Ų, influencing solubility and hydrogen-bonding capacity.
- Applications: Such compounds are critical intermediates in pharmaceutical synthesis, particularly for chiral ligands or peptidomimetics .
Properties
Molecular Formula |
C9H19N3O2 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
tert-butyl N-[(3R,4S)-4-aminopyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5,10H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
NYBHWKRMLGNPAT-NKWVEPMBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNC[C@@H]1N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1N |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection/Deprotection Strategy
The classical synthesis involves sequential protection of the pyrrolidine diamine system. Starting with cis-3,4-diaminopyrrolidine, selective BOC protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions. A typical protocol employs:
- Reagents : Boc₂O (1.2 equiv), triethylamine (2.5 equiv)
- Solvent : Dichloromethane (DCM) at 0–5°C
- Reaction time : 6–8 hours
- Yield : 78–85%
Critical parameters include temperature control (<10°C) to prevent di-BOC formation and rigorous exclusion of moisture. Post-synthesis purification often utilizes silica gel chromatography with ethyl acetate/n-hexane gradients (3:7 to 1:1 v/v).
Ring-Closing Metathesis (RCM) Routes
RCM strategies construct the pyrrolidine core from acyclic precursors. A representative sequence:
- Preparation of diene substrate via allylation of 1,2-diaminoethane derivatives
- Grubbs II catalyst (5 mol%) in toluene at 80°C for 3 hours
- Subsequent hydrogenation (H₂, 50 psi, Pd/C) to saturate the ring
- BOC protection under standard conditions
This method achieves 65–72% overall yield but requires careful control of metathesis stereochemistry.
Advanced Catalytic Asymmetric Syntheses
Enantioselective 1,3-Dipolar Cycloaddition
Recent breakthroughs utilize (Z)-α-amidonitroalkenes in chiral induction. García et al. (2022) demonstrated:
- Catalytic system : Cu(OTf)₂/(S)-Binap (10 mol%)
- Dipolarophile : (Z)-N-BOC-β-nitrostyrene
- Conditions : DCM, –25°C, 16 hours
- Results : 89% yield, 97% ee, dr >20:1
The transition state involves η²-coordination of the nitroalkene to copper, enabling face-selective cycloaddition (Figure 1). This method directly installs both amino groups with correct stereochemistry, bypassing protection/deprotection steps.
Enzymatic Resolution Techniques
Lipase-mediated kinetic resolution complements chemical synthesis:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica B |
| Substrate | Racemic diamine |
| Acylating agent | Vinyl acetate |
| Temperature | 35°C |
| Conversion | 48% (theoretical max) |
| ee product | >99% |
| ee remaining | 93% |
This biocatalytic approach achieves 94% yield after recycling the undesired enantiomer through racemization.
Industrial-Scale Production
Continuous Flow Manufacturing
Modern plants employ tubular reactors for enhanced safety and productivity:
| Stage | Parameters |
|---|---|
| Ring formation | 80°C, 10 bar, residence time 15 min |
| Hydrogenation | Pd/Al₂O₃ catalyst, 50°C, H₂ 20 bar |
| BOC protection | Plug-flow reactor, 0°C, pH 8.5 |
| Throughput | 12 kg/h |
| Purity | 99.8% (HPLC) |
Continuous processes reduce solvent usage by 60% and improve heat management compared to batch reactors.
Green Chemistry Innovations
Solvent-free mechanochemical synthesis:
- Equipment : Planetary ball mill
- Reagents : Cis-diamine, Boc₂O (1.1 equiv), NaHCO₃
- Conditions : 500 rpm, 2 hours
- Yield : 91%
- E-factor : 0.7 (vs. 8.2 for solution-phase)
This approach eliminates VOC emissions and reduces energy consumption by 75%.
Analytical Characterization
Critical quality control parameters include:
| Property | Method | Specification |
|---|---|---|
| Purity | HPLC (C18) | ≥99.0% |
| Enantiomeric excess | Chiral GC (β-DEX) | ≥98% (S,S) |
| Water content | Karl Fischer | ≤0.2% w/w |
| Residual solvents | GC-MS | <500 ppm total |
Stability studies indicate 24-month shelf life when stored under argon at –20°C.
Comparative Method Analysis
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise protection | 85 | – | 1.0 | Multi-ton |
| Catalytic cycloaddn | 89 | 97 | 2.3 | Pilot scale |
| Enzymatic resolution | 94 | 99 | 4.1 | Lab scale |
| Flow chemistry | 92 | – | 0.8 | Production |
Catalytic asymmetric methods offer superior stereocontrol but require expensive ligands. Flow systems provide the best economics for bulk manufacturing.
Emerging Technologies
Photocatalytic C–H Amination
Visible-light-mediated synthesis using:
- Catalyst : Ir(ppy)₃ (2 mol%)
- Amination agent : O-benzoylhydroxylamine
- Wavelength : 450 nm LED
- Yield : 76% with 95% ee
This radical-based approach enables direct installation of amino groups without pre-functionalization.
Machine Learning Optimization
Neural networks predict optimal reaction conditions:
- Dataset : 1,240 experimental records
- Features : Temp, catalyst load, solvent polarity
- Accuracy : 89% yield prediction (RMSE=3.2%)
AI models reduce development time by 65% for new derivatives.
Chemical Reactions Analysis
Protection/Deprotection Reactions
The BOC group is selectively introduced or removed under controlled conditions:
-
BOC Deprotection :
Acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) cleave the BOC group, regenerating the free amine for further functionalization .
Nucleophilic Substitution Reactions
The primary and secondary amines participate in alkylation and arylation:
Mechanistic Insight :
-
Copper- or palladium-catalyzed cross-couplings enable C–N bond formation with aryl/heteroaryl halides.
-
Steric effects from the BOC group direct regioselectivity toward the less hindered amine .
Reductive Amination
The compound undergoes reductive amination with aldehydes/ketones:
-
Example : Reaction with 4-fluoro-2-(trifluoromethyl)benzaldehyde in methanol, followed by NaBH₄ reduction, yields secondary amines. Purification via cationic ion exchange resin achieves >85% purity .
textProcedure: 1. Stir Cis-N-BOC-3,4-diaminopyrrolidine with aldehyde in methanol (16 h, RT). 2. Add NaBH₄ portionwise (2 h, RT). 3. Concentrate, extract with dichloromethane, and purify via SCX-2 resin.
Condensation Reactions
The amino groups form imines or amides:
-
Imine Formation : Reacts with carbonyl compounds (e.g., indole derivatives) to generate Schiff bases, useful in heterocycle synthesis .
-
Amide Coupling : Activates with EDCI/HOBt to conjugate carboxylic acids, forming stable amide bonds.
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and tert-butylene.
-
Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in hydrocarbons .
-
pH Sensitivity : Stable under basic conditions (pH 8–12) but prone to deprotection in acidic media .
This synthesis and reactivity profile underscores this compound’s versatility in medicinal chemistry and materials science. Experimental protocols emphasize reproducibility, with yields and conditions optimized for industrial-scale applications .
Scientific Research Applications
Cis-N-BOC-3,4-diaminopyrrolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cis-N-BOC-3,4-diaminopyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The BOC protecting group helps in stabilizing the compound and preventing unwanted side reactions during its use in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares cis-N-BOC-3,4-diaminopyrrolidine with key analogs:
Notes:
- Ring size: Pyrrolidine (5-membered) vs. piperidine (6-membered) affects ring strain and conformational flexibility. Piperidine derivatives like 1-Boc-4-(Aminomethyl)piperidine exhibit greater stability in certain reaction conditions .
- Steric effects: The benzyl group in (R,R)-N-Benzyl-3,4-trans-(N-Boc)-diaminopyrrolidine increases steric hindrance and lipophilicity (LogP = 2.83), making it less polar than the this compound .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Cis-N-BOC-3,4-diaminopyrrolidine to ensure high enantiomeric purity?
- Methodological Answer : The synthesis typically involves stereoselective protection of the pyrrolidine core. For enantiomerically pure products, asymmetric hydrogenation or chiral auxiliary-mediated cyclization is employed. For example, (R,R)- and (S,S)-diastereomers (CAS 267228-02-4) are synthesized via Boc-protection of trans-3,4-diaminopyrrolidine precursors, followed by chromatographic purification (e.g., silica gel with hexane/ethyl acetate gradients) to isolate enantiomers . Key factors include reaction temperature control (<5°C for Boc-deprotection steps) and use of anhydrous solvents to prevent racemization .
Q. How can researchers confirm the stereochemical configuration of This compound?
- Methodological Answer : Chiral HPLC or polarimetry are standard for enantiopurity assessment. Nuclear Overhauser Effect (NOE) NMR experiments can differentiate cis/trans configurations by analyzing spatial proximity of protons. X-ray crystallography provides definitive stereochemical assignment, as seen in studies of structurally similar Boc-protected amines (e.g., N-Boc-4-methylazepane derivatives) . Mass spectrometry (HRMS) validates molecular weight (e.g., M.W. 269.38 for (S,S)-isomer) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational reactivity predictions and experimental outcomes for This compound in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from steric hindrance of the Boc group or solvent effects not modeled in simulations. For instance, N-Boc-3,6-dihydro-2H-pyridine-4-boronic acid pinacol ester (CAS 769944-78-7) exhibits lower Suzuki-Miyaura reactivity than predicted due to steric shielding of the boronate moiety by the Boc group . Experimental validation should include solvent screening (e.g., THF vs. DMF) and additive optimization (e.g., K3PO4 vs. Cs2CO3) to reconcile computational data .
Q. How do deprotection conditions influence the stability of the diamine core in downstream applications?
- Methodological Answer : Acidic deprotection (e.g., HCl/dioxane or TFA) must balance efficiency and side reactions. Prolonged exposure to TFA can degrade the pyrrolidine ring, while milder conditions (e.g., 4M HCl in dioxane, 2h at 0°C) preserve structural integrity. Post-deprotection, immediate neutralization (e.g., with Amberlyst A21 resin) prevents oxidation, as noted in studies of Boc-protected amino acids . Stability assays (e.g., LC-MS monitoring over 24h) are critical for optimizing protocols.
Q. What analytical approaches distinguish This compound from its stereoisomers in complex reaction mixtures?
- Methodological Answer : 2D NMR (e.g., COSY, HSQC) identifies coupling patterns unique to the cis configuration. For example, the vicinal coupling constant (J3,4) in cis isomers is typically <5 Hz, compared to >8 Hz in trans analogs. Differential scanning calorimetry (DSC) can also detect melting point variations (e.g., trans isomers melt at higher temperatures due to crystalline packing differences) .
Data-Driven Design Considerations
Q. How can researchers leverage structure-activity relationship (SAR) data to design This compound derivatives for catalytic applications?
- Methodological Answer : SAR studies on analogous Boc-protected amines (e.g., N-Boc-4-(4-bromophenyl)piperidine, CAS 769944-78-7) reveal that electron-withdrawing substituents enhance stability in palladium-catalyzed reactions . Computational docking (e.g., AutoDock Vina) predicts binding affinities of diaminopyrrolidine derivatives to metal catalysts, guiding substituent selection (e.g., bromophenyl groups for π-stacking in Suzuki couplings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
